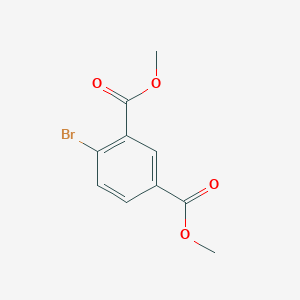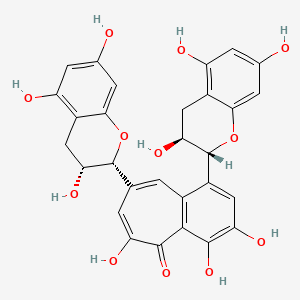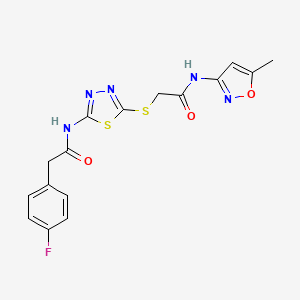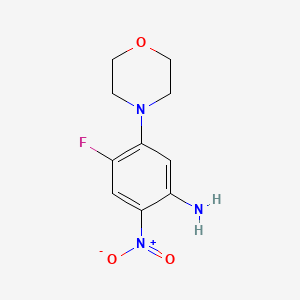
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide, also known as CP 47,497, is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoids on the human body. This compound was first synthesized in the 1980s by Pfizer, and has since been used in numerous studies to better understand the mechanisms of action and physiological effects of cannabinoids.
Mécanisme D'action
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 acts as a partial agonist of the CB1 and CB2 receptors, which are found throughout the body. This compound binds to these receptors and activates them, resulting in a range of physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, appetite, and pain perception. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 in scientific research is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. However, one limitation of using this compound is that it may not accurately reflect the effects of natural cannabinoids found in the body, which can be influenced by a range of factors such as genetics and environmental factors.
Orientations Futures
There are several future directions for research involving 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497. One potential area of study is the development of novel cannabinoid-based therapies for the treatment of chronic pain and inflammation. Additionally, further research is needed to better understand the long-term effects of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 on the human body, as well as its potential for abuse and addiction. Finally, studies are needed to investigate the potential therapeutic applications of this compound in the treatment of other conditions such as anxiety and depression.
Méthodes De Synthèse
The synthesis of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 involves several steps, including the reaction of 3-acetylphenol with 1-bromo-3-chloropropane to form 3-(3-acetylphenoxy)propan-1-ol. This intermediate is then reacted with potassium cyanide to form 3-(3-acetylphenoxy)propionitrile, which is then reacted with 1-bromobutane in the presence of a base to form 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497.
Applications De Recherche Scientifique
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 has been used in numerous scientific studies to investigate the effects of cannabinoids on the human body. This compound has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are involved in the regulation of pain, appetite, and mood.
Propriétés
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(11-17)18-16(20)8-5-9-21-15-7-4-6-13(10-15)12(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSUZVXSFYHJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)




![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)
![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)